REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]=[CH:7][C:8]([OH:10])=[O:9]>C(O)C.[Pd]>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH2:6][CH2:7][C:8]([OH:10])=[O:9]
|
Name
|
|
Quantity
|
580 mg
|
Type
|
reactant
|
Smiles
|
S1C(=NC=C1)C=CC(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
270 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
stir under 1 atmosphere of hydrogen for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Mix
|
Type
|
CUSTOM
|
Details
|
Purge the mixture with nitrogen
|
Type
|
CUSTOM
|
Details
|
Then purge with hydrogen for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
Filter the reaction mixture through Celite®
|
Type
|
WASH
|
Details
|
wash the filter cake with additional ethanol
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |